4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE
Overview
Description
4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE is a heterocyclic compound with the molecular formula C4H5N3S. It is characterized by the presence of an amino group and a thione group attached to a dihydropyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives
Scientific Research Applications
4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cell signaling .
Comparison with Similar Compounds
Pyridazine: A similar heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Thiosemicarbazide: Contains a thione group and is structurally related to 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE
Uniqueness: this compound is unique due to the presence of both an amino group and a thione group on the dihydropyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-amino-1H-pyridazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCZVJDFLHNMPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514747 | |
Record name | 4-Aminopyridazine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55271-45-9 | |
Record name | 4-Aminopyridazine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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